molecular formula C11H12N2O3 B587080 5-Hydroxy L-Tryptophan-d4 (Major) CAS No. 1246818-91-6

5-Hydroxy L-Tryptophan-d4 (Major)

Cat. No. B587080
M. Wt: 224.252
InChI Key: LDCYZAJDBXYCGN-RUTJMMHGSA-N
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Description

5-Hydroxy L-Tryptophan-d4 (Major) is a stable isotope labelled metabolite of Tryptophan . It has a molecular formula of C11H8D4N2O3 and a molecular weight of 224.25 . It is a chemical precursor used to produce serotonin , which is mainly used as an antidepressant, appetite suppressant, and sleep aid .


Synthesis Analysis

5-Hydroxytryptophan (5-HTP) is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . The activity of Tryptophan Hydroxylase (TPH), the supply of L-trp, and the synthesis and regeneration of BH4 are three key factors that restrict 5-HTP synthesis .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy L-Tryptophan-d4 (Major) is represented by the molecular formula C11H8D4N2O3 . It is a stable isotope labelled metabolite of Tryptophan .


Chemical Reactions Analysis

5-HTP is a chemical byproduct of the protein building block L-tryptophan . It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia . 5-HTP works in the brain and central nervous system by increasing the production of the chemical serotonin .


Physical And Chemical Properties Analysis

5-Hydroxy L-Tryptophan-d4 (Major) has a molecular weight of 224.25 . The standard state properties are given at 25 °C [77 °F], 100 kPa .

Scientific Research Applications

Analytical Applications in Disease Diagnosis

5-Hydroxy L-Tryptophan-d4 is utilized in analytical methods for diagnosing various diseases. For instance, its metabolism through pathways like kynurenine and 5-hydroxytryptamine is linked to neurological diseases and cancer. Analytical techniques like LC-MS/MS use 5-Hydroxy L-Tryptophan-d4 as a surrogate analyte to quantify endogenous molecules in biological samples, aiding in disease diagnosis (Cong et al., 2020).

Biotechnological Synthesis

5-Hydroxy L-Tryptophan-d4 plays a role in the enhanced synthesis of 5-Hydroxy-L-tryptophan, a therapeutic compound. A novel cofactor regeneration process using modified enzymes has been developed to increase its synthesis efficiency, indicating its potential in biotechnological applications (Hara & Kino, 2013).

Safety And Hazards

5-HTP is possibly safe to take in doses of up to 400 mg daily for up to one year . The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems . Large doses of 5-HTP, such as 6-10 grams daily, are possibly unsafe .

properties

IUPAC Name

(2S)-2-amino-3-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYZAJDBXYCGN-RUTJMMHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=C2C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857852
Record name 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy L-Tryptophan-d4 (Major)

CAS RN

1246818-91-6
Record name 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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